GABAC Receptor Pharmacology: Stereospecific Antagonist Profile of (-)-ACPECA vs. Agonist Activity of Enantiomer (+)-ACPECA
At recombinant GABAC receptors expressed in Xenopus laevis oocytes, the (1S,4R)-enantiomer, designated (-)-ACPECA, acts as a weak antagonist with IC₅₀ values >> 300 μM at ρ1, ρ2, and ρ3 receptor subtypes [1]. This contrasts with the enantiomeric compound (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid ((+)-ACPECA), which functions as a full agonist at ρ1 (EC₅₀ ~135 μM, Iₘₐₓ ~100%) and ρ2 (EC₅₀ ~60 μM, Iₘₐₓ ~100%), and as a partial agonist at ρ3 (EC₅₀ ~112 μM, Iₘₐₓ ~37%) [1].
| Evidence Dimension | Functional activity at recombinant GABAC ρ1, ρ2, and ρ3 receptors |
|---|---|
| Target Compound Data | IC₅₀ >> 300 μM (weak antagonist) at ρ1, ρ2, and ρ3 |
| Comparator Or Baseline | (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid ((+)-ACPECA): EC₅₀ ~135 μM (full agonist) at ρ1; EC₅₀ ~60 μM (full agonist) at ρ2; EC₅₀ ~112 μM (partial agonist, Iₘₐₓ ~37%) at ρ3 |
| Quantified Difference | Opposite functional polarity (antagonist vs. agonist); >2-fold difference in potency at ρ1, >5-fold at ρ2 |
| Conditions | Xenopus laevis oocytes expressing recombinant GABAC receptors; two-electrode voltage-clamp electrophysiology |
Why This Matters
This stark pharmacological divergence demonstrates that procurement of the correct stereoisomer is non-negotiable for experiments investigating GABAergic mechanisms; substituting one enantiomer for the other will produce qualitatively opposite and experimentally invalid results.
- [1] Kritsi, E., et al. (2006). Enantiomers of cis-constrained and flexible 2-substituted GABA analogues exert opposite effects at recombinant GABAC receptors. Bioorganic & Medicinal Chemistry, 14(2), 447-455. View Source
